Synthetic Destination Uniqueness: This Intermediate Routes Exclusively to the 5,6-Difluoro-Quinazolinone NNRTI Series (DPC 082/083), Not the 6-Chloro Series (DPC 961/963)
Condensation of 6'-amino-2,2,2,2',3'-pentafluoroacetophenone (the target compound) with trimethylsilyl isocyanate, followed by desilylation with tetrabutylammonium fluoride, yield-selectively affords 5,6-difluoro-4-hydroxy-4-(trifluoromethyl)-3,4-dihydro-2(1H)-quinazolinone, the precursor to both DPC 082 and DPC 083 [1]. In contrast, the 5-chloro analog 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone (CAS 154598-53-5) routes to 6-chloro-4-hydroxy-4-(trifluoromethyl)-3,4-dihydro-2(1H)-quinazolinone, the precursor to DPC 961 and DPC 963 [2]. The two intermediates are not synthetically interchangeable: the difluoro substitution on the phenyl ring is directly translated into the 5,6-difluoro substitution of the quinazolinone pharmacophore, whereas the chloro analog yields a 6-monochloro pharmacophore [3].
| Evidence Dimension | Synthetic destination (downstream quinazolinone product series) |
|---|---|
| Target Compound Data | Routes to 5,6-difluoro-4-(trifluoromethyl)-3,4-dihydro-2(1H)-quinazolinones → DPC 082 and DPC 083 |
| Comparator Or Baseline | 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone (CAS 154598-53-5) routes to 6-chloro-4-(trifluoromethyl)-3,4-dihydro-2(1H)-quinazolinones → DPC 961 and DPC 963 |
| Quantified Difference | Absolute orthogonality: each intermediate produces a mutually exclusive quinazolinone halogenation series; no crossover synthesis feasible without altering the starting aniline's aryl substitution |
| Conditions | TMS-isocyanate / DMAP condensation, followed by TBAF desilylation; molecular sieve dehydration in refluxing xylene; documented in US 6,124,302 and WO 9845276 |
Why This Matters
Procurement of the wrong o-trifluoroacetylaniline intermediate (e.g., the 5-chloro variant) commits the entire synthetic campaign to the wrong quinazolinone series; the 2,3-difluoro pattern is the sole entry point to the 5,6-difluoro NNRTI scaffold.
- [1] Yaozh Drug Synthesis Database. Entry for 1-(6-amino-2,3-difluorophenyl)-2,2,2-trifluoro-1-ethanone (ID 36614). Condensation with TMS-isocyanate yields 5,6-difluoro-4-hydroxy-4-(trifluoromethyl)-3,4-dihydro-2(1H)-quinazolinone. View Source
- [2] DrugFuture Synthesis Database. DPC-083 (ID 282908). Dual routes shown: 6'-amino-2,2,2,2',3'-pentafluoroacetophenone → 5,6-difluoro series vs. 2'-amino-5'-chloro-2,2,2-trifluoroacetophenone → 6-chloro series. View Source
- [3] Corbett, J.W.; Ko, S.S. (DuPont Pharmaceuticals Co.). US Patent 6,124,302. Claims 29–31 and 39–41 specifically cover 5,6-difluoro-4-trifluoromethyl-3,4-dihydro-2(1H)-quinazolinones and their enantiomers. View Source
